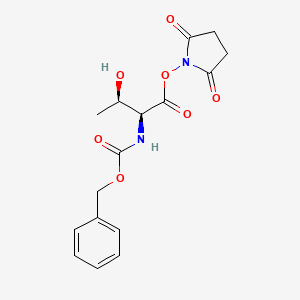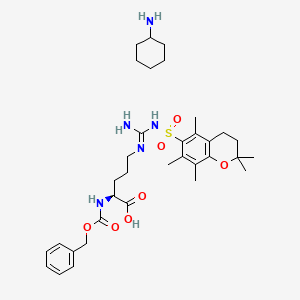
Z-Arg(Pmc)-OH.CHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of protecting groups in solid-phase peptide synthesis . The NO2 group, which is scarcely used, has been revisited. This work shows that it prevents the formation of δ-lactam, the most severe side-reaction during the incorporation of Arg .
Molecular Structure Analysis
The molecular structure analysis of similar compounds involves the use of computational methods and software such as Autodock 4.0 and Chimera 1.8.1 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often require attention to the protection of side-chain arginine in solid-phase peptide synthesis . The NO2 group, which is scarcely used, has been revisited. This work shows that it prevents the formation of δ-lactam, the most severe side-reaction during the incorporation of Arg .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various methods . For example, the dispersion interaction was reported to play a critical role in the stabilization of model dipeptide Z-Arg-OH .
Applications De Recherche Scientifique
Photocatalysis Applications
Photocatalysis, particularly through Z-scheme photocatalytic systems, is noted for its potential in environmental remediation and energy conversion. These systems are effective in promoting the separation of photogenerated electron-hole pairs and optimizing the photocatalytic system's oxidation and reduction ability, crucial for degrading organic pollutants and heavy metal ion redox, among other applications (Huang et al., 2019).
Augmented Reality in Education
Augmented Reality (AR) technology has seen application in enhancing educational experiences in fields like descriptive geometry, engineering, and computer graphics. It offers a new dimension in teaching and learning, providing immersive experiences that can lead to better understanding and retention of complex subjects (Voronina et al., 2019).
Air Pollution and Health
Research into the effects of air pollution, specifically particulate matter (PM), on cardiovascular health has shown significant negative impacts. Exposure to PM2.5 (particulate matter with a diameter of less than 2.5 micrometers) can trigger cardiovascular disease-related mortality and nonfatal events. Long-term exposure further increases cardiovascular mortality risk and reduces life expectancy (Brook et al., 2010).
Zero-Valent Iron in Water Treatment
Zero-valent iron (ZVI) technology is utilized for the treatment of groundwater and wastewater, showing effectiveness in removing various contaminants such as chlorinated organic compounds, heavy metals, and dyes. This technology offers a promising approach to addressing environmental pollution and improving water quality (Fu, Dionysiou, & Liu, 2014).
Mécanisme D'action
Target of Action
The primary target of Z-Arg(Pmc)-OH.CHA is cathepsin B , a lysosomal cysteine protease . Cathepsin B plays a crucial role in intracellular protein degradation .
Mode of Action
Z-Arg(Pmc)-OH.CHA, as a selective substrate, interacts with cathepsin B
Biochemical Pathways
The action of Z-Arg(Pmc)-OH.CHA, through its interaction with cathepsin B, likely affects the pathways related to protein degradation . Cathepsin B is involved in the breakdown of intracellular proteins, which is a critical process for maintaining cellular homeostasis.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O7S.C6H13N/c1-17-18(2)24(19(3)21-13-14-28(4,5)39-23(17)21)40(36,37)32-26(29)30-15-9-12-22(25(33)34)31-27(35)38-16-20-10-7-6-8-11-20;7-6-4-2-1-3-5-6/h6-8,10-11,22H,9,12-16H2,1-5H3,(H,31,35)(H,33,34)(H3,29,30,32);6H,1-5,7H2/t22-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXGDQOQWHFITA-FTBISJDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


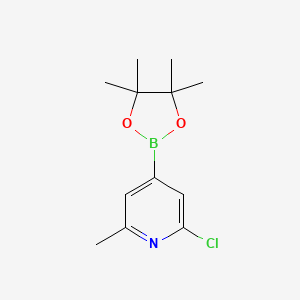

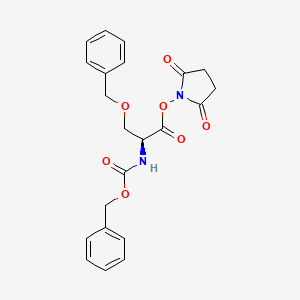
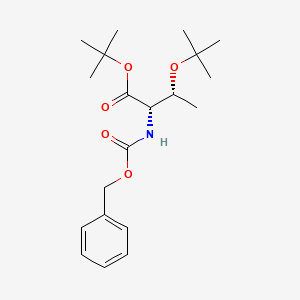
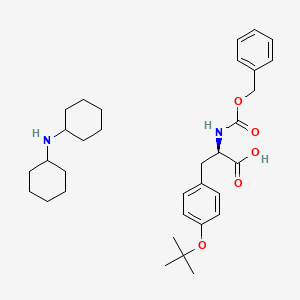
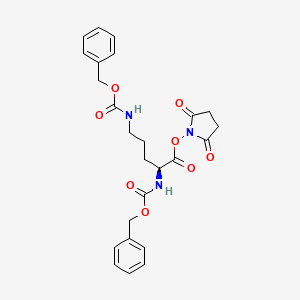


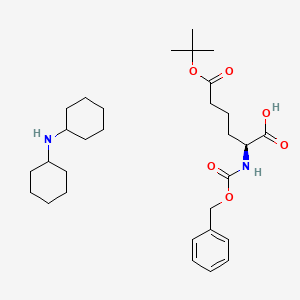
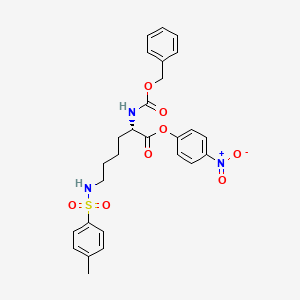

![[(S)-1-Isopropyl-3-diazoacetonyl]carbamic acid benzyl ester](/img/structure/B612858.png)
